(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide
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Overview
Description
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is an organic compound with a unique structure that includes a cyclopentane ring substituted with dimethyl and oxo groups, and a quaternary ammonium group attached to an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions starting from simple alkanes or alkenes
Quaternization: The quaternary ammonium group is introduced by reacting the cyclopentane derivative with trimethylamine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete quaternization.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the quaternary ammonium group to a tertiary amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions are used in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
- (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium fluoride
Uniqueness
(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it suitable for specific applications where other halides may not be effective.
Properties
CAS No. |
60889-02-3 |
---|---|
Molecular Formula |
C11H22INO |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
(2,4-dimethyl-3-oxocyclopentyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-8-6-10(7-12(3,4)5)9(2)11(8)13;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GUOXCGQKAVSQKH-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C(C1=O)C)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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